molecular formula C10H8NO2S2- B1622409 [(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid CAS No. 99184-85-7

[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid

Cat. No.: B1622409
CAS No.: 99184-85-7
M. Wt: 238.3 g/mol
InChI Key: AVOKVWUHYIHZBD-UHFFFAOYSA-M
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Description

[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid is a useful research compound. Its molecular formula is C10H8NO2S2- and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : Benzothiazole derivatives have been studied for their effectiveness in preventing corrosion. For example, benzothiazole derivatives like BTC 6 T and BTC 8 T were synthesized and shown to significantly inhibit steel corrosion in an HCl solution. They can be adsorbed onto surfaces through both physical and chemical means, offering better stability and higher efficiencies compared to other inhibitors in the benzothiazole family (Hu et al., 2016).

  • Anticancer Activity : A range of benzothiazole derivatives have been investigated for their potential as anticancer agents. For instance, new benzothiazole acylhydrazones were synthesized and evaluated for their anticancer activity. They showed considerable cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma and colorectal adenocarcinoma cells (Osmaniye et al., 2018).

  • Schistosomicidal Agents : Benzothiazole derivatives have been explored for their use in treating schistosomiasis, a parasitic disease. Benzothiazol-2-yl-dithiocarbamates and their copper complexes were found to exhibit schistosomicidal activity similar to praziquantel, a current treatment, showing potential as a new class of schistosomicidal agents (Mahran et al., 2007).

  • Synthesis of Heterocycles : Benzothiazole compounds have been utilized in the synthesis of various heterocycles. For instance, 2-substituted benzimidazoles, benzothiazoles, and benzoxazole were synthesized using (thiobenzoylthio)acetic acid, highlighting the versatility of benzothiazole compounds in organic synthesis (Suzuki et al., 1976).

  • Antioxidant Activity : The antioxidant properties of benzothiazole derivatives have been investigated, particularly in the context of toxicity and protective effects. For example, benzothiazole-isothiourea derivatives demonstrated significant free radical scavenging activity, suggesting their potential in mitigating oxidative stress (Cabrera-Pérez et al., 2016).

  • Pharmacological Studies : Benzothiazole compounds have been extensively studied in pharmacology for their potential therapeutic effects. Research includes the synthesis of benzothiazole derivatives bearing different heterocyclic rings and evaluating their antitumor activity in vitro against various human tumor cell lines (Yurttaş et al., 2015).

  • Development of MR Contrast Agents : In medical imaging, benzothiazole derivatives have been investigated for their use as magnetic resonance (MR) contrast agents. For example, Gd-based specific MR contrast agents that bind to brain regions were synthesized using benzothiazole-phenylamine derivatives, showing potential for brain-specific imaging (Saini et al., 2013).

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOKVWUHYIHZBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CSCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NO2S2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393946
Record name 2-(benzothiazol-2-ylmethylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99184-85-7
Record name 2-(benzothiazol-2-ylmethylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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